6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 436087-12-6
VCID: VC2343499
InChI: InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18)
SMILES: CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid

CAS No.: 436087-12-6

Cat. No.: VC2343499

Molecular Formula: C13H20N2O3

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid - 436087-12-6

Specification

CAS No. 436087-12-6
Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
IUPAC Name 6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18)
Standard InChI Key YSXCAKJMKCEGPG-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O
Canonical SMILES CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O

Introduction

Chemical Identity and Structure

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid is a complex organic compound with the CAS number 436087-12-6 . It features a unique molecular structure characterized by a cyclohex-3-ene ring with a carboxylic acid group at position 1 and a 4-methylpiperazine-1-carbonyl group at position 6. This structure creates an interesting combination of functional moieties that contribute to its chemical behavior and potential applications.

The compound's key chemical identifiers are summarized in the following table:

ParameterValue
CAS Number436087-12-6
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
IUPAC Name6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Standard InChIInChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18)
Standard InChIKeyYSXCAKJMKCEGPG-UHFFFAOYSA-N
SMILESCN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O
PubChem Compound ID3148332

The molecular structure consists of three primary components: a cyclohex-3-ene ring with a double bond between positions 3 and 4, a carboxylic acid group at position 1, and a 4-methylpiperazine-1-carbonyl substituent at position 6. This arrangement creates a molecule with both polar and non-polar regions, influencing its solubility and reactivity profiles.

Physical and Chemical Properties

The physical and chemical properties of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid are fundamental to understanding its behavior in various research settings. Based on its structural features, several properties can be inferred:

Acid-Base Properties

The compound exhibits amphoteric characteristics due to the presence of:

  • An acidic carboxylic acid group (proton donor)

  • A basic tertiary amine in the piperazine ring (proton acceptor)

This combination creates interesting pH-dependent behavior, potentially allowing the molecule to exist in various protonation states depending on the environment.

Hazard TypeClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Eye damage/irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation
ParameterTypical Specification
Purity≥95%
AppearanceSolid
Intended UseFor research use only; not for human or veterinary use
Storage ConditionsStore in a cool, dry place away from direct sunlight

The compound is typically supplied in quantities ranging from milligram to gram amounts, catering primarily to research needs .

Related Compounds and Structural Analogs

Understanding structural analogs provides valuable context for evaluating 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid's properties and potential applications.

Key Structural Analogs

Several related compounds share structural similarities with 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid:

CompoundCAS NumberKey Difference
Cyclohept-4-enecarboxylic acid1614-73-9Lacks piperazine moiety; seven-membered ring instead of six
(1R)-cyclohex-3-ene-1-carboxylic acid5709-98-8Lacks piperazine moiety; represents the core cyclohexene acid structure
4-Methyl-3-cyclohexene-1-carboxylic acid4342-60-3Different position of double bond and methyl group; lacks piperazine
6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acidNot specifiedContains piperidine instead of piperazine moiety

Comparative Properties

  • The piperazine moiety contributes to increased water solubility compared to simple carboxylic acids like cyclohex-3-enecarboxylic acid

  • The position of the double bond in the cyclohexene ring affects conformational flexibility and reactivity

  • Ring size (cyclohexene vs. cycloheptene) influences dihedral angles and strain energy

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